molecular formula C18H20O2 B14748686 1,1-Bis(4-ethoxyphenyl)ethylene CAS No. 5031-92-5

1,1-Bis(4-ethoxyphenyl)ethylene

Cat. No.: B14748686
CAS No.: 5031-92-5
M. Wt: 268.3 g/mol
InChI Key: QVEWIQXUTCLSSW-UHFFFAOYSA-N
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Description

1,1-Bis(4-ethoxyphenyl)ethylene is a symmetrical aromatic compound featuring two 4-ethoxyphenyl groups attached to a central ethylene backbone.

Properties

CAS No.

5031-92-5

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

1-ethoxy-4-[1-(4-ethoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C18H20O2/c1-4-19-17-10-6-15(7-11-17)14(3)16-8-12-18(13-9-16)20-5-2/h6-13H,3-5H2,1-2H3

InChI Key

QVEWIQXUTCLSSW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Bis(4-ethoxyphenyl)ethylene can be synthesized through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with ethylmagnesium bromide, followed by dehydration to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(4-ethoxyphenyl)ethylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield the corresponding ethane derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzophenone or 4-ethoxybenzoic acid.

    Reduction: Formation of 1,1-Bis(4-ethoxyphenyl)ethane.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

1,1-Bis(4-ethoxyphenyl)ethylene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Bis(4-ethoxyphenyl)ethylene involves its interaction with molecular targets such as enzymes or receptors. The ethoxyphenyl groups can participate in various binding interactions, while the ethylene moiety can undergo metabolic transformations. These interactions and transformations can modulate biological pathways and lead to the observed effects.

Comparison with Similar Compounds

Key Compounds:

1,1-Bis(4-chlorophenyl)ethylene (CAS: 2642-81-1)

  • Substituents : Chlorine atoms at para positions.
  • Properties : Higher molecular weight (267.15 g/mol) and increased reactivity due to electron-withdrawing Cl groups. Used in pesticide formulations (e.g., DDT analogs) .
  • Safety : Classified as hazardous under GHS guidelines, requiring stringent handling protocols .

1,1-Bis(4-hydroxyphenyl)ethylene

  • Substituents : Hydroxyl (-OH) groups.
  • Properties : Polar and prone to hydrogen bonding, leading to higher solubility in aqueous media. Synthesized via acid-catalyzed condensation .

1,2-Bis(4-hydroxy-3-methoxyphenyl)ethylene (CAS: 7329-69-3) Substituents: Hydroxyl and methoxy (-OCH₃) groups at positions 4 and 3. Properties: Exhibits antioxidant and anti-inflammatory activities due to phenolic moieties. Molecular weight: 272.30 g/mol .

Substituent Effects on Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Key Properties Applications
1,1-Bis(4-ethoxyphenyl)ethylene -OCH₂CH₃ ~284.34* High lipophilicity, UV stability Polymer additives, drug intermediates
1,1-Bis(4-chlorophenyl)ethylene -Cl 267.15 Reactivity with nucleophiles Pesticides, flame retardants
1,2-Bis(4-methoxyphenyl)ethyne -OCH₃, triple bond 238.29 Conjugated system, fluorescence Organic electronics

*Calculated based on analogous structures.

  • Electronic Effects : Ethoxy groups donate electrons via resonance, stabilizing the ethylene π-system. Chlorine substituents reduce electron density, increasing susceptibility to electrophilic attack .
  • Solubility : Ethoxy and methoxy groups improve solubility in organic solvents compared to hydroxyl analogs .

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